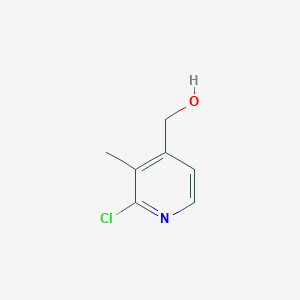

(2-Chloro-3-methylpyridin-4-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-chloro-3-methylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKLCOUKNYYBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626309 | |

| Record name | (2-Chloro-3-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329794-45-8 | |

| Record name | (2-Chloro-3-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Methylpyridin 4 Yl Methanol

Multi-Step Synthesis Strategies from Precursor Pyridine (B92270) Derivatives

Multi-step strategies are the most common approach, offering the flexibility to build complexity sequentially. These routes often begin with a simpler, commercially available pyridine derivative and introduce the chloro, methyl, and hydroxymethyl functionalities through a series of chemical transformations. thieme-connect.com

The introduction of the chlorine atom at the C2 position and the methyl group at the C3 position are key steps in the synthesis.

Halogenation: The chlorination at the C2 position is frequently accomplished by converting a 2-pyridone (or 2-hydroxypyridine) precursor into the corresponding 2-chloropyridine (B119429). This transformation is commonly carried out using potent chlorinating agents such as phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅) to ensure complete conversion. google.comgoogleapis.com For example, a related synthesis involves the chlorination of 2-hydroxy-4-methyl-3-cyanopyridine with POCl₃ to produce 2-chloro-4-methyl-3-pyridinecarbonitrile. googleapis.com An alternative strategy for halogenation involves the activation of pyridine N-oxides, which enhances the electrophilicity of the pyridine ring and facilitates nucleophilic attack by a halide ion at the C2 position. researchgate.net

Alkylation: The methyl group at the C3 position is often incorporated by starting the synthesis with a precursor that already contains this substituent, such as 2,3-lutidine. orientjchem.org Direct C-H alkylation of the pyridine ring is a more modern but challenging approach due to the inherent reactivity of the heterocycle. nih.gov

The C4-hydroxymethyl group is typically installed in the later stages of the synthesis. A common method involves the reduction of a C4-carbonyl group, such as an aldehyde, ester, or carboxylic acid. For instance, the synthesis of (2-chloro-3-pyridyl)methanol has been achieved through the reduction of 2-chloronicotinyl chloride using sodium borohydride (B1222165) in an aqueous medium. prepchem.com A similar reduction of a C4-carboxy derivative of the 2-chloro-3-methylpyridine (B94477) core would yield the target alcohol.

Another established pathway is the hydrolysis of a C4-ester group. For example, a C4-acetoxymethyl group, which can be formed from a C4-methyl group, can be hydrolyzed to the corresponding hydroxymethyl functionality. orientjchem.org Furthermore, the hydrolysis of a nitrile (cyano group) at the C4 position to a carboxylic acid provides a precursor that can be subsequently reduced to the hydroxymethyl group. The hydrolysis of a nitrile to a carboxamide using concentrated sulfuric acid is a key step in the synthesis of precursors like 2-chloro-3-amido-4-methylpyridine. google.comgoogleapis.com

Achieving the desired regiochemistry in polysubstituted pyridines is a significant synthetic challenge. ingentaconnect.com The electron-withdrawing nature of the nitrogen atom directs nucleophilic attacks and metalations to the C2 and C4 positions. nih.gov Therefore, the strategic use of directing groups and carefully controlled reaction conditions is essential. Pyridine N-oxides, for instance, can be used to alter the reactivity and direct functionalization before the oxygen is removed in a subsequent step. orientjchem.orgingentaconnect.com

The table below summarizes typical reagents and conditions for key transformations in the synthesis of functionalized pyridines.

| Transformation | Reagents | Typical Solvents | Conditions | Citation |

| Chlorination of Pyridone | POCl₃ / PCl₅ | Toluene or Neat | Reflux (e.g., 115°C), 2-3 hours | google.com |

| Nitrile Hydrolysis | Concentrated H₂SO₄ | Water (during workup) | 90-100°C, 3 hours | google.com |

| Reduction of Acyl Chloride | Sodium Borohydride (NaBH₄) | Water | Ice-bath cooling (0-5°C) | prepchem.com |

| Hofmann Degradation | Br₂ or Cl₂, NaOH | Water | 0-5°C then warm to ~75°C | googleapis.com |

Catalytic Approaches in (2-Chloro-3-methylpyridin-4-yl)methanol Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. Transition-metal catalysis is particularly prominent in pyridine functionalization. thieme-connect.comresearchgate.net

C-H Functionalization: Direct C–H activation has emerged as a powerful tool for introducing functional groups without pre-functionalized starting materials. ingentaconnect.comnih.gov Catalytic systems involving palladium, nickel, or copper can enable the selective formation of C-C bonds. nih.govresearchgate.net For instance, a cooperative catalytic system of Nickel and a Lewis acid has been shown to achieve C4-selective alkylation of the pyridine ring. nih.gov Such methods could potentially be adapted to introduce the methyl group or a precursor to the hydroxymethyl group.

Cross-Coupling Reactions: Classic cross-coupling reactions, such as Negishi and Kumada couplings, are effective for building substituted pyridines. researchgate.net These reactions typically involve the coupling of a halopyridine with an organometallic reagent in the presence of a palladium or nickel catalyst.

Catalytic Hydroxymethylation: A notable emerging technique is the direct hydroxymethylation of pyridine N-oxides via photoredox catalysis. acs.org This method uses visible light and a photocatalyst to generate a hydroxymethyl radical from methanol (B129727), which then adds to the pyridine ring, typically at the C2-position. acs.org While achieving C4 selectivity for the specific substrate of interest remains a challenge, this approach represents a promising and atom-economical route.

Process Optimization for Scalable Production and Purity Control

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and high purity of the final product.

Optimization of Reaction Parameters: Process chemistry often focuses on optimizing parameters such as temperature, reaction time, and reagent concentration to maximize yield and minimize byproducts. google.com For example, patent literature describes specific temperature profiles, including controlled cooling and heating phases, to ensure the consistent formation and isolation of crystalline products. google.comgoogleapis.com

Scalability and Reagent Choice: The selection of reagents is critical for large-scale synthesis. Readily available, inexpensive, and safer reagents like POCl₃, sulfuric acid, and sodium borohydride are favored over complex or highly toxic alternatives. google.comprepchem.com The stability of intermediates is also a key consideration; highly unstable species can complicate scale-up. nih.gov The development of flow chemistry processes offers a potential solution for handling unstable intermediates, such as 4-lithiopyridines, by generating and using them in a continuous stream. nih.gov

Purity Control and Isolation: Purification is a critical final step. Common industrial techniques include vacuum distillation, crystallization, and filtration. google.comgoogleapis.com The workup procedure is carefully designed to remove unreacted starting materials and byproducts. For example, after a chlorination reaction with excess POCl₃, the volatile reagent is often removed by distillation before the reaction mixture is quenched in water to precipitate the solid product, which is then isolated by filtration. google.com

Emerging Synthetic Techniques for Pyridine Functionalization Applicable to this compound

The field of synthetic chemistry is continually evolving, with new methods offering novel pathways for pyridine functionalization.

Photocatalysis and N-Functionalized Pyridinium (B92312) Salts: While classic Minisci radical reactions have been used for decades, they often require harsh acidic conditions. nih.govacs.org Modern advancements utilize visible-light photocatalysis to perform radical additions under significantly milder conditions. acs.org A key innovation in this area is the use of N-functionalized pyridinium salts. By attaching a specific group to the pyridine nitrogen, chemists can precisely control the regioselectivity of radical attack, directing it to either the C2 or C4 position, and then remove the activating group. nih.govacs.org This strategy could provide a highly selective route to introduce a functional group at the C4 position.

Dearomatization-Rearomatization: This sophisticated strategy involves temporarily breaking the aromaticity of the pyridine ring to alter its intrinsic reactivity. nih.gov Once dearomatized, the ring can undergo reactions that are not possible in the aromatic state, allowing for functionalization at otherwise inaccessible positions like C3. Following the reaction, the aromaticity is restored to yield the final substituted pyridine. nih.gov

Remote C-H Functionalization: Overriding the strong electronic influence of the ring nitrogen to functionalize the remote C4 position is a formidable challenge. nih.gov Recent breakthroughs have shown that specific organosodium bases, such as n-butylsodium, can selectively deprotonate the C4 C-H bond. This contrasts with organolithium reagents that typically add to the C2 position. nih.gov The resulting 4-sodiopyridine can then be trapped with various electrophiles, opening a new avenue for direct C4-functionalization. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro 3 Methylpyridin 4 Yl Methanol

Reactions Involving the Hydroxyl Group

The hydroxymethyl group (-CH₂OH) at the 4-position of the pyridine (B92270) ring behaves similarly to a benzylic alcohol. Its reactivity is influenced by the adjacent aromatic system, which can stabilize reaction intermediates.

Oxidation Reactions and Mechanistic Pathways

The primary alcohol moiety of (2-Chloro-3-methylpyridin-4-yl)methanol can be oxidized to form either the corresponding aldehyde, (2-Chloro-3-methylpyridin-4-yl)carbaldehyde, or the carboxylic acid, 2-Chloro-3-methylisonicotinic acid. The outcome of the oxidation is dependent on the choice of the oxidizing agent and the reaction conditions. patsnap.comuhamka.ac.id

Mild oxidizing agents are typically used to stop the reaction at the aldehyde stage. Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. uhamka.ac.id

The mechanism for oxidation, for instance with a chromium-based reagent like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), involves the initial formation of a chromate (B82759) ester from the alcohol. uhamka.ac.id This is followed by a rate-determining step where a base (often water) removes a proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond. uhamka.ac.id If an aldehyde is formed, it can be further oxidized to a carboxylic acid, often via a hydrate (B1144303) intermediate in aqueous conditions. uhamka.ac.id

| Reagent | Product | Typical Conditions |

|---|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | Aldehyde | Dichloromethane (B109758) (CH₂Cl₂) |

| Dess-Martin periodinane (DMP) | Aldehyde | Dichloromethane (CH₂Cl₂) |

| Manganese dioxide (MnO₂) | Aldehyde | Various solvents (e.g., chloroform, acetone) |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Basic, aqueous conditions, followed by acidification |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Carboxylic Acid | Acetone |

Esterification and Etherification Mechanisms

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com

The Fischer esterification mechanism is an equilibrium process. masterorganicchemistry.com It involves:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack. youtube.com

Nucleophilic attack by the alcohol's oxygen atom on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.com

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.

| Reaction Type | Reactants | Product | Mechanism |

|---|---|---|---|

| Esterification | This compound + Acetic Acid (+ H⁺ catalyst) | (2-Chloro-3-methylpyridin-4-yl)methyl acetate (B1210297) | Fischer Esterification |

| Etherification | (2-Chloro-3-methylpyridin-4-yl)methoxide + Methyl Iodide | 4-(Methoxymethyl)-2-chloro-3-methylpyridine | Williamson Ether Synthesis (Sₙ2) |

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

The hydroxyl group is a poor leaving group (OH⁻). For nucleophilic substitution to occur at the hydroxymethyl carbon, the -OH group must first be converted into a good leaving group. libretexts.org This can be accomplished in several ways:

Protonation: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This is an excellent leaving group (H₂O), which can depart to form a pyridylmethyl carbocation. patsnap.comlibretexts.org This carbocation is stabilized by resonance with the pyridine ring, analogous to a benzylic carbocation, favoring an Sₙ1 pathway. chemistrysteps.com The nucleophile (e.g., Br⁻, Cl⁻) then attacks the carbocation. libretexts.org

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base (like pyridine) to form a tosylate ester. The tosylate anion (TsO⁻) is an excellent leaving group, allowing for subsequent Sₙ2 reactions with a wide range of nucleophiles.

Reaction with Thionyl Chloride: Treatment with thionyl chloride (SOCl₂) converts the alcohol into the corresponding chloride, 4-(chloromethyl)-2-chloro-3-methylpyridine. This reaction proceeds via an intermediate chlorosulfite ester.

| Reagent | Intermediate/Activated Group | Leaving Group | Typical Subsequent Reaction |

|---|---|---|---|

| HBr | Oxonium ion (-OH₂⁺) | H₂O | Sₙ1 |

| TsCl, pyridine | Tosyl ester (-OTs) | TsO⁻ | Sₙ2 |

| SOCl₂ | Chlorosulfite ester | SO₂ + Cl⁻ | Sₙi (internal substitution) |

Reactivity of the Chlorine Atom on the Pyridine Ring

The chlorine atom at the C-2 position of the pyridine ring is susceptible to displacement by nucleophiles and can participate in metal-catalyzed coupling reactions. Its reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen atom.

Nucleophilic Aromatic Substitution (SₙAr) Pathways

Halogens at the 2- and 4-positions of a pyridine ring are activated towards nucleophilic aromatic substitution (SₙAr). thieme-connect.comnih.gov The electron-withdrawing nitrogen atom delocalizes the negative charge of the intermediate, stabilizing it. nih.gov The SₙAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer-like complex.

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

This pathway allows for the substitution of the chlorine atom with a variety of nucleophiles. thieme-connect.com The reaction is generally favored with strong nucleophiles and can be accelerated by electron-withdrawing groups on the ring. nih.gov

| Nucleophile | Product Type | Example |

|---|---|---|

| Alkoxides (RO⁻) | Alkoxypyridine (Ether) | Sodium methoxide (B1231860) (NaOCH₃) |

| Amines (R₂NH) | Aminopyridine | Piperidine (B6355638), Morpholine thieme-connect.com |

| Thiols (RSH) | Thioether | Sodium thiophenoxide (NaSPh) |

| Cyanide (CN⁻) | Cyanopyridine | Sodium cyanide (NaCN) |

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can serve as a handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example. thieme-connect.com

In a typical Suzuki reaction, the 2-chloropyridine (B119429) derivative is coupled with an organoboronic acid (or its ester) in the presence of a palladium catalyst and a base. thieme-connect.comresearchgate.net The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the chloride.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology provides a versatile route to a wide array of 2-aryl or 2-vinyl pyridine derivatives.

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile Source | Phenylboronic acid, 4-Methoxyphenylboronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand thieme-connect.com |

| Base | Activates Boron Reagent | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

| Solvent | Reaction Medium | Toluene, Dioxane, DMF, often with water researchgate.net |

Reactions of the Methyl Group

The methyl group at the C-3 position of the pyridine ring is a site for several characteristic chemical transformations, primarily oxidation and halogenation, which often proceed via radical pathways.

Oxidation: The oxidation of methylpyridines is a well-established transformation, typically leading to the corresponding pyridinecarboxylic acids. Various oxidizing agents and conditions can be employed to effect this change. For instance, methylpyridines can be oxidized using halogen oxidizing agents in the presence of water and actinic radiation google.com or with potent oxidants like manganese dioxide in sulfuric acid. google.com Studies on simple methylpyridines reveal that oxidation under "Wet Air Oxidation" conditions likely proceeds through a free-radical mechanism initiated by hydroxyl radicals, forming pyridylalkyl radical intermediates. shu.ac.uk

A common laboratory and industrial method for this transformation involves the use of potassium permanganate. google.com Another approach utilizes cobalt-based catalysts in conjunction with promoters like N-hydroxyphthalimide (NHPI) and organic bromides to oxidize 3-methylpyridine (B133936) (3-picoline) to nicotinic acid. mdpi.com

Table 1: Oxidation Reactions of Methylpyridines

| Starting Material (Analogue) | Reagents and Conditions | Product | Reference |

| Methylpyridine | Cl₂, H₂O, Actinic Radiation | Pyridinecarboxylic acid | google.com |

| α-Picoline | MnO₂, H₂SO₄ | Picolinic acid | google.com |

| 3-Picoline | Co(OAc)₂/NHPI/[X][Br], O₂, AcOH | Nicotinic acid | mdpi.com |

| Methylpyridines | Fenton's Reagent (Fe(II)/H₂O₂) | Aldehydes, Carboxylic acids | shu.ac.uk |

Halogenation: The methyl group can undergo free-radical halogenation. The side-chain chlorination of 2-chloro-methylpyridines is typically achieved using chlorine gas in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.com This reaction is a radical process where a hydrogen atom on the methyl group is substituted by a chlorine atom. In a related compound, 2,3-dimethyl-4-(methylsulfonyl)pyridine, the methyl group at the 2-position undergoes allylic chlorination with trichloroisocyanuric acid (TCCA). orientjchem.org The selectivity of radical halogenation is a key factor; bromination is generally more selective for the most substituted carbon, whereas chlorination is less selective. youtube.com

Pyridyl Ring Reactivity and Transformations

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the C-2 chloro substituent. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution but deactivates it towards electrophilic attack.

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is challenging and typically requires forcing conditions. The nitrogen atom deactivates the ring, and under acidic conditions, protonation of the nitrogen further increases this deactivation. When substitution does occur, it is generally directed to the C-3 and C-5 positions.

Nitration: The nitration of substituted pyridines, such as 2-chloro-6-methylpyridine, is accomplished using a mixture of nitric and sulfuric acids (mixed acid). The reaction is regioselective, with the nitro group being introduced at the 3-position, influenced by the directing effects of the existing substituents.

Sulfonation: Direct sulfonation of chloropyridines is often not feasible. For example, 3-chloropyridine (B48278) cannot be directly sulfonated; it requires prior conversion to the N-oxide to facilitate the reaction. google.com However, in a more activated system like 3-methylpyridine, sulfonation with sulfur trioxide or chlorosulfonic acid can occur, yielding 3-methylpyridine-4-sulfonic acid. smolecule.com The mechanism involves the generation of SO₃ as the electrophile, which attacks the ring to form a Wheland intermediate. smolecule.com

Table 2: Electrophilic Aromatic Substitution on Pyridine Analogues

| Reaction | Substrate (Analogue) | Reagents | Product | Reference |

| Nitration | 2-Chloro-6-methylpyridine | HNO₃ / H₂SO₄ | 2-Chloro-6-methyl-3-nitropyridine | |

| Sulfonation | 3-Methylpyridine | SO₃ or ClSO₃H | 3-Methylpyridine-4-sulfonic acid | smolecule.com |

| Chlorination | 3-Methylpyridine | Cl₂, FeCl₃ | Mixture of chlorinated products | globethesis.com |

N-Oxidation and Reduction Processes

N-Oxidation: The pyridine nitrogen can be readily oxidized to form a pyridine-N-oxide. This transformation is significant because the N-oxide group alters the reactivity of the pyridine ring, making it more amenable to both electrophilic and nucleophilic substitution. The oxidation of halopyridines, including alkyl-substituted variants like 2-chloro-3-picoline, can be carried out using peracids, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid. epo.orggoogle.comgoogle.com Catalytic methods using reagents like RuCl₃ with oxygen have also been developed for the N-oxidation of related compounds such as 2,3-lutidine. orientjchem.org

Reduction Processes:

N-Oxide Reduction: The pyridine-N-oxide can be reduced back to the parent pyridine. This deoxygenation can be accomplished using various methods, including photocatalytic reduction with rhenium complexes nih.gov or chemical reduction with reagents like sulfur dioxide google.com or catalytic amounts of RuCl₃. orientjchem.org

Ring Reduction (Hydrogenation): The aromatic pyridine ring can be fully reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation under pressure using catalysts like platinum oxide (PtO₂) in an acidic medium such as glacial acetic acid. researchgate.net

Dehalogenation/Group Reduction: The chloro group at the C-2 position can be removed via hydrodechlorination. Additionally, other functional groups can be reduced. For instance, a nitro group on the ring, as in 2-chloro-3-nitropyridine, can be selectively reduced to an amino group using reducing agents like magnesium google.com or through catalytic hydrogenation, leaving the chloro group intact. guidechem.com

Mechanistic Insights into Complex Transformations

The reactivity of this compound is often governed by well-understood mechanistic pathways, particularly for nucleophilic substitutions on the ring.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is activated towards nucleophilic displacement. The mechanism for this reaction is a two-step addition-elimination process known as the SNAr mechanism. youtube.comrsc.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity is restored by the elimination of the chloride leaving group.

The rate of this reaction is significantly influenced by the stability of the Meisenheimer complex. For 2-chloropyridines, the adjacent ring nitrogen plays a crucial role in stabilizing the negative charge of the intermediate through resonance. vaia.com This stabilization makes the 2-position significantly more reactive towards nucleophiles than the 3-position. vaia.com The presence of additional electron-withdrawing groups on the ring can further stabilize the intermediate and accelerate the reaction. researchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Purity Analysis of 2 Chloro 3 Methylpyridin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of (2-Chloro-3-methylpyridin-4-yl)methanol is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine (B92270) ring.

Pyridyl Protons (H-5 and H-6): The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The proton at the C-6 position, being adjacent to the nitrogen atom, is expected to be the most downfield of the aromatic protons. The proton at the C-5 position will also be in the aromatic region but at a slightly lower chemical shift.

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegativity of the attached oxygen atom will cause this signal to be downfield from typical alkyl protons.

Methyl Protons (-CH₃): The three protons of the methyl group at the C-3 position are expected to appear as a singlet, as they are not coupled to any neighboring protons. This signal is anticipated to be in the upfield region of the spectrum.

Hydroxyl Proton (-OH): The hydroxyl proton signal can be broad and its chemical shift is often variable, depending on the solvent, concentration, and temperature. It may or may not show coupling to the methylene protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.2 - 8.4 | d | 5.0 - 6.0 |

| H-5 | 7.2 - 7.4 | d | 5.0 - 6.0 |

| -CH₂OH | 4.6 - 4.8 | s | - |

| -OH | Variable | br s | - |

| -CH₃ | 2.2 - 2.4 | s | - |

Note: These are predicted values and may vary from experimental results.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Pyridyl Carbons: The five carbon atoms of the pyridine ring will have chemical shifts in the aromatic region. The carbon atom bearing the chlorine (C-2) is expected to be significantly downfield. The carbon attached to the nitrogen (C-6) will also be downfield. The chemical shifts of C-3, C-4, and C-5 will be influenced by the attached substituents.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear in the aliphatic region, shifted downfield due to the attached oxygen.

Methyl Carbon (-CH₃): The methyl carbon will resonate in the upfield aliphatic region.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-6 | 148 - 152 |

| C-4 | 145 - 150 |

| C-3 | 135 - 140 |

| C-5 | 120 - 125 |

| -CH₂OH | 60 - 65 |

| -CH₃ | 15 - 20 |

Note: These are predicted values and may vary from experimental results.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comsdsu.eduyoutube.comwalisongo.ac.id

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the H-5 and H-6 protons, confirming their scalar coupling relationship. sdsu.edu This helps in the unambiguous assignment of these aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. nih.gov This would allow for the direct assignment of the carbon signals for C-5, C-6, the methylene group, and the methyl group based on their corresponding proton signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characteristic Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| O-H stretch (alcohol) | 3200 - 3600 (broad) | IR |

| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=C and C=N stretch (pyridine ring) | 1400 - 1600 | IR, Raman |

| C-O stretch (primary alcohol) | 1000 - 1075 | IR |

| C-Cl stretch | 600 - 800 | IR, Raman |

The IR spectrum is expected to show a broad absorption band in the high-frequency region corresponding to the O-H stretching of the alcohol group. The aromatic and aliphatic C-H stretching vibrations will appear as sharp bands. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the pyridine ring and the substituents, which is unique to the molecule. Raman spectroscopy will be particularly useful for observing the symmetric vibrations of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak is also expected, which is characteristic of compounds containing one chlorine atom.

Predicted Fragmentation Pattern:

Loss of a hydrogen atom: A peak at [M-1]⁺ may be observed.

Loss of the hydroxyl group: A significant fragment at [M-17]⁺ corresponding to the loss of ·OH is likely.

Loss of the hydroxymethyl group: A fragment at [M-31]⁺ due to the cleavage of the C-C bond between the pyridine ring and the methanol (B129727) group is expected.

Loss of chlorine: A peak at [M-35]⁺ or [M-37]⁺ corresponding to the loss of a chlorine radical is possible.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This enables the calculation of the elemental composition of the ions, providing a definitive confirmation of the molecular formula of this compound. The high mass accuracy of HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby ensuring the identity of the synthesized molecule.

Despite a comprehensive search for crystallographic data, no publicly available single-crystal X-ray diffraction (SCXRD) studies for the specific compound this compound were found. As a result, the detailed analysis of its solid-state structure, including crystallographic data tables and a description of the molecular and crystal structure as determined by SCXRD, cannot be provided at this time.

To fulfill the user's request for this specific subsection, a researcher would need to:

Synthesize and purify this compound.

Grow single crystals of the compound suitable for X-ray diffraction analysis.

Collect diffraction data using a single-crystal X-ray diffractometer.

Solve and refine the crystal structure to determine the precise atomic coordinates and molecular geometry.

Once this experimental work is completed and the data is published, a thorough and accurate article section on the SCXRD characterization of this compound could be written. This would include a detailed data table with parameters such as:

| Crystallographic Parameter | Value |

| Empirical Formula | C7H8ClNO |

| Formula Weight | 157.60 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| Temperature (K) | To be determined |

| Radiation (λ, Å) | To be determined |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| R(int) | To be determined |

| Final R indices [I > 2σ(I)] | To be determined |

| R indices (all data) | To be determined |

Furthermore, the detailed research findings would describe the molecule's conformation, bond lengths, bond angles, and any intermolecular interactions such as hydrogen bonding or π-stacking that stabilize the crystal lattice. Without the foundational crystallographic data, any attempt to generate this information would be speculative and scientifically invalid.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Methylpyridin 4 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

DFT calculations are a cornerstone of modern computational chemistry, used to predict the three-dimensional arrangement of atoms in a molecule. nanobioletters.com By solving approximations of the Schrödinger equation, DFT can determine the most stable geometry (the ground state) of (2-Chloro-3-methylpyridin-4-yl)methanol. This process would yield precise data on bond lengths, bond angles, and dihedral angles between the constituent atoms of the pyridine (B92270) ring, the chloro, methyl, and methanol (B129727) substituents. This information is fundamental for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Reactivity Descriptors)

FMO theory is crucial for predicting a molecule's chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. numberanalytics.com For this compound, FMO analysis would pinpoint the regions of the molecule most likely to engage in electrophilic or nucleophilic attacks. The distribution of HOMO and LUMO across the pyridine ring and its substituents would be visualized to understand the effects of the chloro, methyl, and methanol groups on the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

An MEP surface map provides a visual representation of the charge distribution within a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP surface would highlight the electronegative chlorine atom and the oxygen of the methanol group as potential sites for electrophilic attack, while the hydrogen atoms and regions of lower electron density would indicate sites susceptible to nucleophilic attack. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Properties (Theoretical IR, UV-Vis, and NMR Spectra)

Computational methods can predict various spectroscopic properties of a molecule. Theoretical Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra can be calculated and compared with experimental data to confirm the molecule's structure. For this compound, calculated IR spectra would show the vibrational frequencies of its functional groups, while UV-Vis predictions would indicate its electronic transitions. Theoretical NMR chemical shifts for the hydrogen and carbon atoms would aid in the assignment of experimental NMR signals.

Thermodynamic Property Computations

DFT calculations can also be used to determine the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. nanobioletters.com These parameters are essential for understanding the molecule's stability and its behavior in chemical reactions under different temperature and pressure conditions.

While computational studies on similar substituted pyridines exist and provide a framework for understanding the likely properties of this compound, a dedicated theoretical investigation is needed to provide specific and accurate data for this particular compound. researchgate.netnih.gov Such research would be a valuable contribution to the field of heterocyclic chemistry.

Synthesis and Chemical Exploration of Derivatives of 2 Chloro 3 Methylpyridin 4 Yl Methanol

Derivatives Modified at the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of (2-Chloro-3-methylpyridin-4-yl)methanol is a primary alcohol, making it a versatile handle for a variety of chemical transformations. These modifications can lead to a diverse range of derivatives with potentially new chemical and biological properties.

Synthesis of Ethers and Esters of this compound

The synthesis of ethers and esters from this compound involves the reaction of the hydroxyl group with various electrophiles.

Ethers:

Ether derivatives are typically synthesized via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

A general procedure would involve treating this compound with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. organic-chemistry.orgyoutube.com For example, the synthesis of (2-Chloro-3-methylpyridin-4-yl)(methoxy)methane would proceed as follows:

Reaction Scheme for Ether Synthesis:

An alternative method for the synthesis of methyl ethers involves the use of dimethyl sulfate (B86663) in the presence of a base.

Esters:

Esterification of this compound can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640).

The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. However, due to the presence of the basic pyridine (B92270) nitrogen, this method may require careful pH control to avoid protonation of the pyridine ring, which would deactivate it.

A more efficient method is the reaction of the alcohol with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This base serves to neutralize the HCl or carboxylic acid byproduct formed during the reaction. For example, the synthesis of (2-chloro-3-methylpyridin-4-yl)methyl acetate (B1210297) can be accomplished by reacting the parent alcohol with acetyl chloride. nih.gov

Reaction Scheme for Ester Synthesis:

| Derivative Type | Reagents | Solvent | General Conditions |

| Ether | NaH, Alkyl Halide | THF, DMF | Anhydrous, room temperature to reflux |

| Ester | Acyl Chloride, Base | Pyridine, CH2Cl2 | Anhydrous, 0°C to room temperature |

| Ester | Carboxylic Acid, Acid Catalyst | Toluene | Reflux with Dean-Stark trap |

Conversion to Aldehydes, Carboxylic Acids, or Halomethyl Derivatives

Aldehydes:

The selective oxidation of the primary alcohol, this compound, to the corresponding aldehyde, 2-chloro-3-methylpyridine-4-carbaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. uhamka.ac.id Commonly used reagents for this transformation include:

Pyridinium (B92312) chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, used in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2).

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that offers mild reaction conditions and high yields.

Swern oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride in dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine.

Carboxylic Acids:

Stronger oxidizing agents can be employed to convert the primary alcohol directly to the corresponding carboxylic acid, 2-chloro-3-methylpyridine-4-carboxylic acid. organic-chemistry.org Suitable reagents for this oxidation include:

Potassium permanganate (B83412) (KMnO4): A powerful oxidizing agent, typically used in aqueous basic or acidic conditions.

Chromic acid (H2CrO4): Generated in situ from chromium trioxide (CrO3) or sodium dichromate (Na2Cr2O7) in aqueous sulfuric acid (Jones oxidation).

Ruthenium tetroxide (RuO4): A highly potent oxidizing agent, often used in catalytic amounts with a co-oxidant like sodium periodate (B1199274) (NaIO4).

Halomethyl Derivatives:

The hydroxyl group can be replaced by a halogen to form 4-(halomethyl)-2-chloro-3-methylpyridine derivatives. These compounds are valuable intermediates for further nucleophilic substitution reactions.

Chloromethyl derivatives: Can be synthesized by reacting the alcohol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The use of thionyl chloride is often preferred as the byproducts (SO2 and HCl) are gaseous and easily removed.

Bromomethyl derivatives: Can be prepared using phosphorus tribromide (PBr3) or a mixture of hydrobromic acid and sulfuric acid.

Iodomethyl derivatives: Are typically synthesized from the corresponding chloromethyl or bromomethyl derivative via the Finkelstein reaction, which involves treatment with sodium iodide in acetone.

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | PCC, DMP, or Swern Oxidation | 2-Chloro-3-methylpyridine-4-carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO4, H2CrO4, or RuO4 | 2-Chloro-3-methylpyridine-4-carboxylic acid |

| Conversion to Chloromethyl | SOCl2 or PCl5 | 4-(Chloromethyl)-2-chloro-3-methylpyridine |

| Conversion to Bromomethyl | PBr3 | 4-(Bromomethyl)-2-chloro-3-methylpyridine |

| Conversion to Iodomethyl | NaI (from halomethyl) | 4-(Iodomethyl)-2-chloro-3-methylpyridine |

Derivatives Modified on the Pyridine Ring

Modifications on the pyridine ring of this compound can significantly alter its electronic properties and steric environment, leading to a wide array of new derivatives. These modifications can involve substitution at other ring positions or transformation of the existing methyl or chloro substituents.

Substitution Reactions at Other Ring Positions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The existing chloro and methyl groups further influence the regioselectivity of such reactions. The 2-chloro and 3-methyl groups will direct incoming electrophiles. However, the conditions required for electrophilic substitution on this deactivated ring are often harsh.

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyridine derivatives, particularly those bearing good leaving groups like the chloro substituent. The positions ortho and para to the ring nitrogen are most susceptible to nucleophilic attack. In this compound, the C-2 position, bearing the chloro group, is a prime site for nucleophilic displacement. However, substitution at other positions can also be achieved, often requiring activation or specific reaction conditions. For instance, reactions with strong nucleophiles could potentially lead to substitution at the C-6 position. researchgate.net

Modification of the Methyl or Chloro Substituents

Modification of the Methyl Group:

The methyl group at the 3-position can be a site for various transformations.

Oxidation: The methyl group can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group. This typically requires strong oxidizing agents and can be challenging to perform selectively without affecting the hydroxymethyl group at the 4-position.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This would yield 3-(halomethyl) derivatives.

Deprotonation/Alkylation: The methyl group can be deprotonated with a very strong base, such as an organolithium reagent, to form a benzylic-type carbanion. This anion can then be reacted with various electrophiles, such as alkyl halides, to introduce new substituents at the methyl position.

Modification of the Chloro Substituent:

The chloro group at the 2-position is a key functional group for modification via nucleophilic aromatic substitution. A wide range of nucleophiles can displace the chloride ion.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines can introduce amino groups at the 2-position. google.com This is a common strategy in the synthesis of various biologically active pyridine derivatives.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can lead to the formation of 2-alkoxy or 2-aryloxy derivatives.

Thiolation: Reaction with thiols or their corresponding thiolates can introduce thioether linkages at the 2-position.

Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of alkyl, aryl, or vinyl groups at the 2-position.

| Modification Site | Reaction Type | Reagents | Potential Product |

| Other Ring Positions | Nucleophilic Aromatic Substitution | Strong Nucleophiles | Substitution at C-6 |

| Methyl Group | Oxidation | Strong Oxidizing Agents | 2-Chloro-4-(hydroxymethyl)pyridine-3-carboxylic acid |

| Methyl Group | Halogenation | NBS or NCS | 3-(Bromomethyl)-2-chloro-4-(hydroxymethyl)pyridine |

| Chloro Group | Amination | Amines | 2-Amino-3-methylpyridin-4-yl)methanol derivatives |

| Chloro Group | Cross-Coupling | Boronic acids, Pd catalyst | 2-Aryl-3-methylpyridin-4-yl)methanol derivatives |

Quaternization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles. Quaternization involves the alkylation of this nitrogen atom, resulting in the formation of a positively charged pyridinium salt.

This reaction is typically achieved by treating the parent compound with an alkyl halide, such as methyl iodide or ethyl bromide. The reaction is usually carried out in a polar solvent, such as acetone, acetonitrile, or ethanol. The rate of the reaction is influenced by the nature of the alkylating agent and the steric and electronic properties of the pyridine derivative.

The quaternization of the pyridine nitrogen significantly alters the physical and chemical properties of the molecule. The resulting pyridinium salt is more water-soluble and has a different electronic distribution compared to the parent compound. This modification can have a profound impact on its biological activity and reactivity in subsequent chemical transformations.

Reaction Scheme for Quaternization:

Where R-X is an alkyl halide.

| Reactant | Product |

| This compound | 1-Alkyl-2-chloro-4-(hydroxymethyl)-3-methylpyridinium halide |

Strategic Applications of 2 Chloro 3 Methylpyridin 4 Yl Methanol and Its Derivatives in Organic Synthesis

Role as Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The strategic importance of (2-chloro-3-methylpyridin-4-yl)methanol lies in its function as a versatile intermediate for the synthesis of various complex heterocyclic systems. The presence of multiple reaction sites—the chlorine atom susceptible to nucleophilic substitution, the hydroxyl group that can be oxidized or converted into a better leaving group, and the pyridine (B92270) ring itself which can undergo various transformations—allows for diverse synthetic manipulations.

Organic chemists have leveraged this intermediate to construct fused ring systems and other intricate molecular architectures. For instance, the chloro group at the 2-position can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups and build out the molecular framework. This reactivity is central to its use in creating bicyclic and polycyclic heterocyclic structures that are often the core scaffolds of biologically active molecules. The hydroxymethyl group at the 4-position can be readily oxidized to an aldehyde or carboxylic acid, providing another handle for further synthetic transformations such as condensations, amidations, or esterifications. These transformations are instrumental in the annulation of new rings onto the pyridine core.

The synthesis of thieno[3,4-d]pyridine derivatives, for example, can be envisioned starting from this compound. The chlorine atom can be substituted with a sulfur nucleophile, and subsequent intramolecular cyclization reactions can lead to the formation of the fused thieno-pyridine system. The specific substitution pattern of the starting material provides regiochemical control, which is a crucial aspect in the synthesis of complex molecules.

Precursor for Pharmacologically Active Compounds

The utility of this compound as a precursor for pharmacologically active compounds is well-documented, particularly in the development of drugs targeting gastric acid secretion and in the broader search for novel therapeutic agents.

Applications in Rabeprazole (B1678785) Synthesis and Related Proton Pump Inhibitors

Perhaps the most prominent application of this compound is its role as a key building block in the industrial synthesis of rabeprazole, a widely used proton pump inhibitor (PPI). PPIs are a class of drugs that effectively reduce gastric acid production by inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach. Rabeprazole, like other members of this class such as omeprazole (B731) and lansoprazole, consists of a substituted pyridine ring linked to a benzimidazole (B57391) moiety via a methylsulfinyl bridge.

The synthesis of rabeprazole heavily relies on this compound as the starting material for the pyridine portion of the molecule. A general synthetic route involves the following key steps:

Oxidation: The hydroxymethyl group of this compound is first protected or directly converted to a more reactive species.

Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring is then displaced by a thiol, typically 2-mercaptobenzimidazole. This step forms the crucial thioether linkage between the pyridine and benzimidazole rings.

Side-Chain Introduction: The protecting group on the 4-position is removed, and the desired side chain for rabeprazole, a 3-methoxypropoxy group, is introduced. This is often achieved by etherification of the hydroxymethyl group.

Oxidation: The final step involves the oxidation of the sulfide (B99878) (thioether) to a sulfoxide (B87167), which yields rabeprazole.

The specific substitution pattern of this compound is critical for the final structure and activity of rabeprazole. The 3-methyl group, for instance, has been shown to be important for the biological activity of the drug. The efficient and scalable synthesis of this key intermediate has been a subject of considerable research to ensure a cost-effective supply of this important medication.

| Compound | CAS Number | Molecular Formula | Application |

| This compound | 103959-57-9 | C7H8ClNO | Intermediate |

| Rabeprazole | 117976-89-3 | C18H21N3O3S | Proton Pump Inhibitor |

| Omeprazole | 73590-58-6 | C17H19N3O3S | Proton Pump Inhibitor |

| Lansoprazole | 103577-45-3 | C16H14F3N3O2S | Proton Pump Inhibitor |

Development of Novel Pyridine-Based Bioactive Molecules

Beyond its established role in the synthesis of PPIs, this compound and its derivatives are being explored as starting materials for a new generation of pyridine-based bioactive molecules. The pyridine scaffold is a common feature in many natural products and synthetic drugs, and its derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Researchers in medicinal chemistry are utilizing this compound to create libraries of novel compounds for biological screening. By systematically modifying the different positions of the pyridine ring, they can explore the structure-activity relationships and identify new lead compounds for drug discovery. For example, the chlorine atom can be replaced with a variety of amine-containing fragments to generate novel aminopyridine derivatives. These compounds can then be tested for their ability to inhibit specific enzymes or receptors implicated in various diseases.

The development of new synthetic methodologies that allow for the efficient and diverse functionalization of the this compound core is crucial for these efforts. The ability to rapidly generate a wide range of analogs is a key aspect of modern drug discovery, and this intermediate provides a valuable platform for achieving that goal.

Contribution to Methodological Advancements in Pyridine Chemistry

The widespread use of this compound, particularly in the pharmaceutical industry, has spurred methodological advancements in pyridine chemistry. The demand for efficient and scalable syntheses of this key intermediate has led to the development of new and improved synthetic routes. These advancements are not only beneficial for the production of rabeprazole but also contribute to the broader toolbox of synthetic methods available to organic chemists working with substituted pyridines.

One area of advancement is in the regioselective functionalization of pyridine rings. The synthesis of this compound itself requires precise control over the placement of the substituents on the pyridine core. The development of high-yield, industrial-scale processes for its production has provided valuable insights into the factors that govern the reactivity and selectivity of pyridine functionalization reactions.

Furthermore, the extensive use of this compound in nucleophilic aromatic substitution reactions has contributed to a better understanding of these processes on electron-deficient heterocyclic systems. The conditions developed for the displacement of the chloro group in this compound by various nucleophiles have been optimized for high efficiency and selectivity, and these findings can often be applied to other, similar substrates. This has expanded the scope and utility of nucleophilic aromatic substitution as a tool for the synthesis of functionalized pyridines.

Future Research Directions and Emerging Opportunities in 2 Chloro 3 Methylpyridin 4 Yl Methanol Chemistry

Development of Sustainable and Green Synthesis Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. Future research on (2-Chloro-3-methylpyridin-4-yl)methanol will likely prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Current syntheses of pyridine (B92270) derivatives often rely on multi-step processes that can be inefficient and generate significant waste. nih.gov Green alternatives are being actively explored, including one-pot multicomponent reactions, the use of eco-friendly solvents, and solvent-free synthesis conditions. nih.gov For instance, developing a one-pot synthesis for this compound from simple, readily available precursors would represent a significant advancement.

The use of green catalysts is another key area. nih.gov Research could focus on replacing traditional metal catalysts with biocatalysts (enzymes) or heterogeneous catalysts that can be easily recovered and reused. For example, a pyridine-modified H-Mordenite zeolite has been reported as a stable, halide-free catalyst for the vapor-phase carbonylation of methanol (B129727) to produce acetic acid, showcasing the potential of modified zeolites in green transformations. researchgate.netrsc.org Similar heterogeneous catalytic systems could be designed for the synthesis or functionalization of this compound. The use of circular methanol, derived from biomass, CO₂, or waste gasification, as a feedstock could further enhance the sustainability of synthetic routes. industrylinqs.com

Table 1: Comparison of Traditional vs. Potential Green Synthesis Strategies

| Feature | Traditional Synthesis Approach | Future Green Synthesis Approach |

|---|---|---|

| Catalysts | Homogeneous metal catalysts, often requiring harsh conditions. | Biocatalysts, heterogeneous catalysts (e.g., zeolites), organocatalysts. nih.govresearchgate.net |

| Solvents | Volatile organic compounds (VOCs). | Water, supercritical fluids, ionic liquids, or solvent-free conditions. nih.gov |

| Efficiency | Often multi-step with intermediate purification. | One-pot, multicomponent reactions to improve atom economy. nih.govnih.gov |

| Feedstocks | Petroleum-based starting materials. | Renewable feedstocks, circular methanol. industrylinqs.com |

| Energy | High-temperature and high-pressure conditions. | Microwave-assisted or ultrasonic-assisted synthesis to reduce energy input. nih.govbeilstein-journals.org |

Exploration of Novel Catalytic Transformations

The functionalization of the pyridine ring is a central theme in synthetic chemistry. researchgate.net this compound possesses several reactive sites—the chloro substituent, the methyl group, the methanol moiety, and the C-H bonds of the pyridine ring—making it an ideal substrate for exploring novel catalytic transformations.

A major focus will be on the catalytic C-H functionalization, which allows for the direct modification of the pyridine core without the need for pre-functionalized starting materials, thus improving step economy. researchgate.net While the electron-deficient nature of the pyridine ring makes electrophilic substitution difficult, recent advances have enabled regioselective C-H functionalization at various positions. researchgate.netacs.org Research could target the selective functionalization of the C-5 and C-6 positions of this compound.

Furthermore, the chloro group at the C-2 position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. Future work could involve developing more robust and versatile catalysts that are effective for sterically hindered or electronically challenging substrates like this one. The development of organocatalytic processes for reactions that typically generate stoichiometric waste, such as the aza-Wittig reaction, is also a promising avenue for creating diverse substituted pyridines. nih.gov

Stereoselective catalysis is another critical frontier. The development of chiral catalysts for the asymmetric transformation of the methanol group or for dearomatization reactions of the pyridine ring would provide access to enantiomerically enriched compounds, which are highly valuable in medicinal chemistry. nih.govmdpi.com

Advanced Mechanistic Studies for Complex Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, advanced mechanistic studies will be essential to unravel the intricacies of its reactivity in complex catalytic cycles.

Future research should employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling, in-situ spectroscopy) and computational modeling to elucidate reaction pathways. For example, understanding the precise mechanism of a C-H activation step or a reductive elimination in a cross-coupling reaction can help in designing more efficient catalysts. Control experiments can provide insight into the potential pathways of one-pot multicomponent reactions. nih.gov

Investigating the role of non-covalent interactions, such as London dispersion, in controlling the selectivity of catalytic reactions is an emerging area. acs.org Such studies could reveal subtle effects that govern the outcome of reactions involving this compound and its derivatives, leading to improved catalyst design. The study of reaction intermediates, for instance by identifying stable intermediates like oxazines in pyridine functionalization, can lead to the development of novel reaction pathways under mild conditions. acs.org

Computational Design and Prediction of New Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov In the context of this compound, computational methods can accelerate the discovery of new derivatives with desired properties, reducing the need for extensive trial-and-error synthesis.

Molecular docking and dynamics simulations can be used to design and evaluate new derivatives as potential inhibitors of biological targets like kinases or enzymes. nih.govrsc.orgresearchgate.net For example, by using the this compound core as a scaffold, new compounds can be virtually designed and their binding affinity to a specific protein target can be predicted. nih.gov This in silico screening approach allows researchers to prioritize the most promising candidates for synthesis and biological testing.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict the reactivity of different sites on the molecule, guiding the development of selective functionalization reactions. acs.org Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, providing early insights into their potential as drug candidates. nih.gov

Table 2: Hypothetical Computationally Designed Derivatives and Their Potential Applications

| Derivative Structure (Modification on Parent Compound) | Predicted Property/Activity | Potential Application Area |

|---|---|---|

| Amine group at C-2 (replacing Cl) | Enhanced hydrogen bonding capability. | Medicinal Chemistry (e.g., kinase inhibitors) |

| Phenyl group at C-5 (via C-H functionalization) | Increased lipophilicity, potential for π-π stacking. | Agrochemicals, Materials Science |

| Chiral secondary alcohol (from asymmetric reduction) | Enantioselective binding to chiral receptors. | Asymmetric Catalysis, Pharmaceuticals |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and screening of new derivatives of this compound, the integration of modern automation technologies is essential. Flow chemistry, in particular, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.orgsyrris.com

Future research will focus on translating the synthesis of this compound and its subsequent functionalization reactions into continuous flow processes. beilstein-journals.org Microwave flow reactors, for example, can significantly accelerate reactions and improve yields. beilstein-journals.org The use of packed-bed reactors with immobilized catalysts or reagents can simplify purification by allowing for "catch-and-release" strategies. uc.pt

Coupling automated flow synthesis systems with in-line analysis (e.g., NMR, MS) and purification allows for the rapid generation of compound libraries. syrris.com These libraries of derivatives based on the this compound scaffold can then be used for high-throughput screening in drug discovery or materials science programs. The development of self-optimizing flow systems, which use algorithms to autonomously find the optimal reaction conditions, represents the pinnacle of this approach, enabling rapid and efficient exploration of the chemical space around this versatile building block. rsc.org

Q & A

Q. How can conflicting data between computational and experimental LogP values be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Validate experimental LogP using reverse-phase HPLC (C18 column, methanol/water gradient) and compare with computational models (e.g., XLogP3). For instance, analogs like [3-(2-chloropyrimidin-4-yl)phenyl]methanol show a LogP of 2.29 , but deviations up to ±0.5 may occur due to hydration. Use molecular dynamics simulations to account for solvent interactions .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

- Methodological Answer : Co-crystallization with picric acid or slow evaporation in ethanol/water (7:3 v/v) enhances crystal formation. If twinning occurs, employ SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning parameters (e.g., TWIN/BASF commands) . For low-resolution data, use SHELXE to phase incomplete datasets .

Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives like this compound?

- Methodological Answer : Apply a 3-factor Box-Behnken design to evaluate temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). For example:

Data Contradiction Analysis

Q. How to address inconsistencies in NMR and LC-MS data suggesting impurity vs. tautomerism?

- Methodological Answer :

LC-MS Purity Check : Use a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 100 mm) with 0.1% formic acid in water/acetonitrile. A single peak at m/z 171.6 confirms purity .

Variable Temperature NMR : If tautomerism is suspected (e.g., keto-enol shifts), collect ¹H NMR at 25°C and −40°C. Broadening or splitting of the –OH peak at lower temperatures indicates dynamic exchange .

2D NMR (HSQC/HMBC) : Correlate the benzylic proton (δ 4.8–5.2 ppm) with adjacent carbons to confirm connectivity and rule out impurities .

Structural and Functional Insights

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer : Perform docking studies (AutoDock Vina) against pyridine-binding enzymes (e.g., kinases) using the compound’s minimized structure (DFT-optimized at B3LYP/6-31G*). Compare binding affinities with analogs like (2,4-dimethyl-1H-pyrrol-3-yl)methanol, which show antimicrobial activity via membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.